molecular formula C8H12N2O2 B1631308 ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 85290-76-2

ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1631308
CAS No.: 85290-76-2
M. Wt: 168.19 g/mol
InChI Key: UEOAHNKIDQAFPD-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and have found applications in various fields, including medicine, agriculture, and materials science . This compound is a derivative of pyrazole, featuring ethyl and methyl substituents that contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Pyrazole derivatives are known to have diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities . These effects suggest that the compound interacts with multiple targets, possibly including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Result of Action

Given the diverse biological activities of pyrazole derivatives, the compound could potentially induce a wide range of effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1,3-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOAHNKIDQAFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437980
Record name ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85290-76-2
Record name ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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